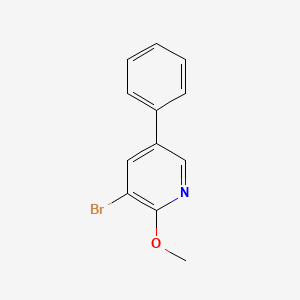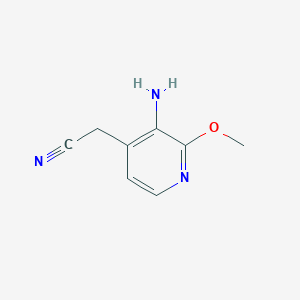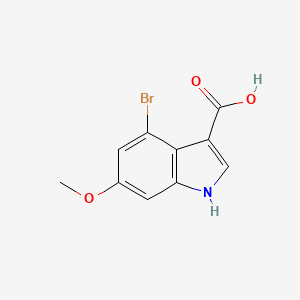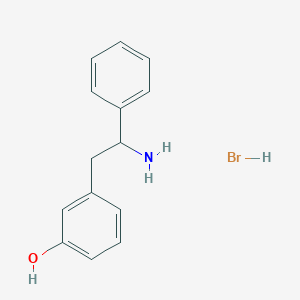
3-(2-Amino-2-phenylethyl)phenol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Amino-2-phenylethyl)phenol hydrobromide” is a chemical compound with the molecular formula C14H16BrNO. It has a molecular weight of 294.19 . The compound is a powder at room temperature .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available due to the lack of specific studies or data on this compound.Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
- Phenolic derivatives like 3-(2-Amino-2-phenylethyl)phenol hydrobromide have been studied for their potential in herbicidal applications. Hu et al. (2015) synthesized a series of 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives and found that some exhibited high herbicidal activities against dicotyledonous plants in both preemergence and postemergence treatments. This suggests potential use in controlling dicotyledonous weeds in agricultural settings (Hu et al., 2015).
Polymer Synthesis
- The utility of phenolic compounds like 3-(2-Amino-2-phenylethyl)phenol hydrobromide in the synthesis of polymeric materials has been explored. Trejo-Machin et al. (2017) investigated phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine, a type of polymer. Their work highlights the potential of phenolic compounds in the development of renewable and sustainable polymeric materials (Trejo-Machin et al., 2017).
Chemical Synthesis and Reactivity
- Research on the chemical reactivity of similar phenolic compounds has been conducted to understand their potential applications in various chemical syntheses. For instance, Bagdasaryan et al. (2007) studied the reactions of triphenyl(phenylethynyl)phosphonium bromide with α-aminoethers, which is relevant to understanding the reactivity of similar phenolic compounds (Bagdasaryan et al., 2007).
Electropolymer Formation
- In another study, Harun et al. (2005) focused on the formation of thin phenolic amine-functional electropolymers on a mild steel substrate. This study provides insights into the use of phenolic derivatives in protective coatings and surface treatments (Harun et al., 2005).
Catalytic Activities
- Hossain et al. (2017) explored the catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand. This research is indicative of the potential of phenolic compounds in catalysis, particularly in reactions like epoxidation and sulfoxidation (Hossain et al., 2017).
Inhibition of Amino Acid Decarboxylation
- The ability of phenolics to inhibit amino acid decarboxylation was studied by Zamora et al. (2018). They found that phenolics like 3-(2-Amino-2-phenylethyl)phenol hydrobromide can inhibit the formation of 2-phenylethylamine in lipid hydroperoxide-mediated reactions, demonstrating their potential as protective agents in food and pharmaceutical industries (Zamora et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(2-amino-2-phenylethyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.BrH/c15-14(12-6-2-1-3-7-12)10-11-5-4-8-13(16)9-11;/h1-9,14,16H,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUGZFVQSCZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-2-phenylethyl)phenol hydrobromide | |
CAS RN |
1394041-50-9 |
Source


|
| Record name | Phenol, 3-(2-amino-2-phenylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

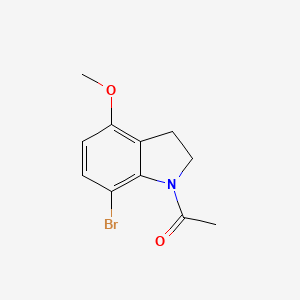


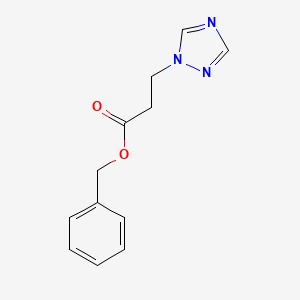

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
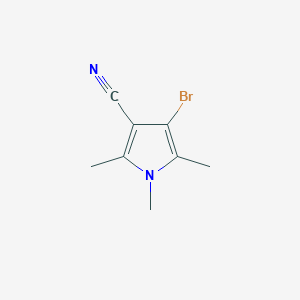
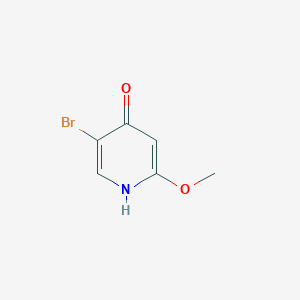
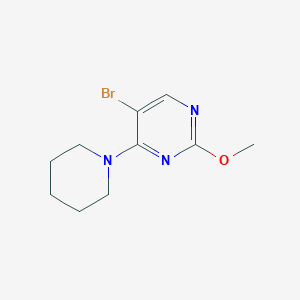
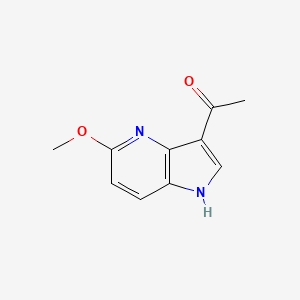
![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)
